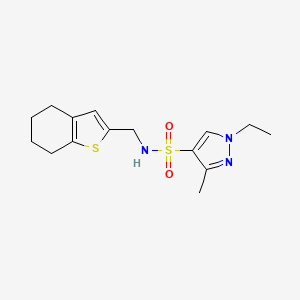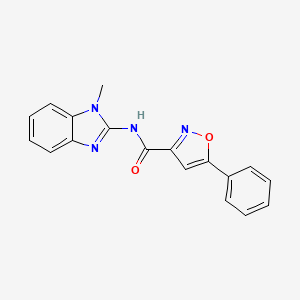![molecular formula C21H20F2N4O4 B10951308 N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951308.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluoromethoxy, methylphenyl, and nitro-pyrazolyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the pyrazole ring.
Alkylation: Addition of the methyl groups to the phenyl and pyrazole rings.
Amidation: Formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide
- N-(2-Chloro-5-((3-chlorobenzyl)carbamoyl)phenyl)-7-hydroxy-2-methoxypyrido[2,3-d]pyrimidine-6-carboxamide
Uniqueness
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H20F2N4O4 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C21H20F2N4O4/c1-12-8-9-17(18(10-12)31-21(22)23)24-20(28)16-7-5-4-6-15(16)11-26-14(3)19(27(29)30)13(2)25-26/h4-10,21H,11H2,1-3H3,(H,24,28) |
InChI Key |
YFGQYTKQLMMNNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B10951226.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10951228.png)
![2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10951245.png)

![3,4-difluoro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide](/img/structure/B10951249.png)
![2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951254.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-sulfamoylbenzamide](/img/structure/B10951259.png)
![2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10951266.png)

![1-[(5-bromothiophen-2-yl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B10951275.png)
![{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10951285.png)
![13-(difluoromethyl)-4-[3-[(3-methoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951292.png)
![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10951302.png)
